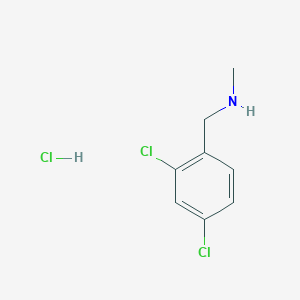

N-Methyl-2,4-dichlorobenzylamine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-2-3-7(9)4-8(6)10;/h2-4,11H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLOOYIAVJPBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=C(C=C1)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-07-4 | |

| Record name | [(2,4-dichlorophenyl)methyl](methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-2,4-dichlorobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of N-Methyl-2,4-dichlorobenzylamine Hydrochloride. Designed with the discerning researcher in mind, this document moves beyond a simple recitation of data points. Instead, it offers a synthesized narrative that intertwines fundamental chemical principles with practical, field-tested methodologies for characterization. The structure of this guide is designed to be intuitive, following a logical progression from molecular identity to key physical and chemical attributes, and culminating in detailed experimental protocols for in-house validation.

Chemical Identity and Molecular Structure

This compound is a salt form of the secondary amine N-Methyl-2,4-dichlorobenzylamine. The hydrochloride salt is typically preferred in pharmaceutical development due to its improved stability and solubility in aqueous media compared to the free base.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 90389-07-4 | [1][2] |

| Molecular Formula | C₈H₁₀Cl₃N | [3] |

| Molecular Weight | 226.53 g/mol | [2][3] |

| IUPAC Name | (2,4-dichlorophenyl)-N-methylmethanamine;hydrochloride | [2] |

| Synonyms | (2,4-Dichlorobenzyl)methylamine hydrochloride, 2,4-Dichloro-N-methylbenzylamine hydrochloride | [2][3] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail the known and predicted properties of this compound.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not experimentally determined for the hydrochloride salt. | The free base is a low melting solid[4]. |

| Boiling Point | Not applicable for the salt. | The free base has a boiling point of 123°C at 13 mmHg[4]. |

| Solubility | Expected to be soluble in water and polar organic solvents. | Hydrochloride salts of amines are generally water-soluble[5]. |

| pKa | Not experimentally determined for the hydrochloride salt. | The predicted pKa of the free base is 8.44 ± 0.10[4]. |

Melting Point

Solubility

The solubility of an API is a key factor influencing its bioavailability. As a hydrochloride salt, this compound is anticipated to have good solubility in water and other polar solvents[5]. The protonated amine group can form strong hydrogen bonds with water molecules, facilitating dissolution.

pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (conjugate acid) and the free amine (conjugate base). The predicted pKa of the free base is 8.44 ± 0.10, which indicates that at physiological pH (around 7.4), a significant portion of the compound will exist in its protonated, charged form[4]. This has important implications for its interaction with biological membranes and receptors.

Spectroscopic and Analytical Data

Spectroscopic data provides a fingerprint of a molecule and is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the N-methyl protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7-8 ppm). The benzylic protons (CH₂) will likely appear as a singlet or a doublet (if coupled to the N-H proton) around 4-5 ppm. The N-methyl protons (CH₃) will be a singlet or a doublet further upfield, around 2.5-3.5 ppm. The N-H proton of the ammonium salt may be observable as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The aromatic carbons will resonate in the 120-140 ppm region, with the carbons attached to chlorine atoms shifted further downfield. The benzylic carbon (CH₂) is expected around 50-60 ppm, and the N-methyl carbon will be the most upfield signal, typically in the 30-40 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the 2400-3000 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary ammonium salt. C-H stretching vibrations of the aromatic ring and the alkyl groups will appear around 3100-2800 cm⁻¹. Aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected around 1200-1000 cm⁻¹. The C-Cl stretching vibrations will be present in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of this compound will likely be performed on the free base after in-source deprotonation. The molecular ion peak [M]⁺ for the free base (C₈H₉Cl₂N) would have a nominal mass of 190 u. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The base peak is often the result of benzylic cleavage, leading to the formation of the 2,4-dichlorobenzyl cation (m/z 159) or the iminium ion [CH₂=NHCH₃]⁺ (m/z 44).

Synthesis and Purification

This compound can be synthesized via a two-step process starting from 2,4-dichlorobenzaldehyde.

Caption: General synthesis workflow for this compound.

The first step involves the reductive amination of 2,4-dichlorobenzaldehyde with methylamine. This can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation. The resulting free base, N-Methyl-2,4-dichlorobenzylamine, is then isolated and purified.

The second step is the formation of the hydrochloride salt. This is typically accomplished by dissolving the purified free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt, being less soluble in the organic solvent, will precipitate out and can be collected by filtration, washed, and dried.

Experimental Protocols

The following protocols are provided as a guide for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol:

-

Calibrate the DSC instrument using certified standards (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Crimp the pan with a lid. An empty, crimped pan is used as the reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset temperature of the endothermic melting peak.

Determination of Aqueous Solubility by UV-Vis Spectroscopy

Rationale: UV-Vis spectroscopy can be used to determine the concentration of a chromophore-containing compound in solution by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law.

Protocol:

-

Determine the wavelength of maximum absorbance (λ_max) of this compound in water by scanning a dilute solution.

-

Prepare a series of standard solutions of known concentrations in water.

-

Measure the absorbance of each standard solution at λ_max to generate a calibration curve.

-

Prepare a saturated solution by adding an excess of the compound to a known volume of water in a sealed container.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Filter the saturated solution to remove undissolved solid.

-

Dilute a known aliquot of the clear filtrate to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

Calculate the concentration of the diluted sample from the calibration curve and then determine the solubility of the original saturated solution.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a classic and reliable method for determining the pKa of an ionizable compound. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Protocol:

-

Calibrate a pH meter using standard buffer solutions.

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Conclusion

References

-

Cheméo. Chemical Properties of N-methyl-2,4-dichlorobenzylamine (CAS 5013-77-4). [Link]

-

The Open Medicinal Chemistry Journal. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]

-

ACS Publications. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Solubility of Things. 2C-H hydrochloride. [Link]

Sources

- 1. CAS 90389-07-4 | 3731-5-02 | MDL MFCD04117880 | 2,4-Dichloro-N-methylbenzylamine hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. (2,4-DICHLOROBENZYL)METHYLAMINE HYDROCHLORIDE | 90389-07-4 [chemicalbook.com]

- 4. (2,4-Dichlorobenzyl)methylamine | 5013-77-4 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to N-Methyl-2,4-dichlorobenzylamine Hydrochloride (CAS 90389-07-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2,4-dichlorobenzylamine Hydrochloride, identified by CAS number 90389-07-4, is a chlorinated aromatic amine derivative.[1][2] As a hydrochloride salt, it exhibits increased solubility in aqueous media, a property often sought for compounds in biological and pharmaceutical research. Its chemical structure, featuring a dichlorinated benzene ring coupled with a methylaminomethyl group, makes it a versatile intermediate and building block in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, tailored for professionals in research and development.

Section 1: Physicochemical Properties

The fundamental properties of a compound are critical for its application in experimental design, determining everything from solvent choice to storage conditions. This compound is typically a white to off-white solid.[1] Its properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 90389-07-4 | [1][2] |

| Molecular Formula | C₈H₁₀Cl₃N | [1][2] |

| Molecular Weight | 226.53 g/mol | [2] |

| Synonyms | (2,4-Dichlorobenzyl)methylamine hydrochloride, 2,4-Dichloro-N-methylbenzylamine hydrochloride | [1][2][3] |

| Storage Temperature | Room Temperature, sealed in dry conditions. | [1] |

Note: The molecular formula C₈H₁₀Cl₃N and weight of 226.53 g/mol correspond to the hydrochloride salt form. The free base, N-methyl-2,4-dichlorobenzylamine (CAS 5013-77-4), has a formula of C₈H₉Cl₂N and a molecular weight of 190.07 g/mol .[3][4][5][6]

Section 2: Synthesis and Manufacturing

Understanding the synthesis of this compound is crucial for assessing potential impurities and for process development. While multiple synthetic routes exist for benzylamines, a common and logical pathway involves the reductive amination of 2,4-dichlorobenzaldehyde or the direct N-alkylation of a precursor amine. A plausible general synthesis is outlined below.

Conceptual Synthetic Pathway

A common method for preparing N-methylated amines is through the reaction of a primary amine with a methylating agent or by reductive amination. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.[7] For instance, benzylamine can be reacted with fuming HCl to produce the hydrochloride salt, which can then be isolated.[7]

A related synthesis for a similar compound, 2,4-difluorobenzene methylamine, involves reacting m-difluorobenzene with a halogenating agent and paraformaldehyde to create a benzyl halide.[8] This intermediate then reacts with urotropine, followed by hydrolysis with concentrated hydrochloric acid to yield the final product.[8] This highlights a general strategy that could be adapted for the dichlorinated analogue.

Caption: Conceptual Synthesis Workflow.

Section 3: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the compound.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the methylene protons (a singlet), and the aromatic protons on the dichlorinated ring (a set of multiplets). For related N-methylaniline hydrochlorides, methyl proton signals appear around 3.0 ppm, while aromatic protons are observed further downfield (around 7.3-7.6 ppm).[9]

-

¹³C NMR : The carbon NMR would show signals for the methyl carbon, the methylene carbon, and the six aromatic carbons, with the carbons bonded to chlorine showing characteristic shifts. In similar structures, methyl carbons appear around 36-38 ppm.[9]

-

-

Infrared (IR) Spectroscopy : The IR spectrum for the related free base (N-methyl-2,4-dichlorobenzylamine) is available, showing characteristic peaks for C-H, C-N, and C-Cl bonds, as well as aromatic ring vibrations.[5] The hydrochloride salt would additionally exhibit broad absorptions corresponding to the N-H⁺ stretch of the ammonium salt.

Analytical Methodology: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical intermediates.

Protocol: Reverse-Phase HPLC for Purity Analysis

-

System Preparation :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B : 0.1% TFA in Acetonitrile.

-

Flow Rate : 1.0 mL/min.

-

Detector : UV at 220 nm.

-

Column Temperature : 30 °C.

-

-

Sample Preparation :

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary for calibration.

-

-

Chromatographic Run :

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.

-

Inject 10 µL of the sample.

-

Run a linear gradient elution, for example:

-

0-15 min: 5% to 95% B.

-

15-20 min: Hold at 95% B.

-

20-21 min: Return to 5% B.

-

21-25 min: Hold at 5% B for re-equilibration.

-

-

-

Data Analysis :

-

Integrate the peak areas from the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

-

Caption: HPLC Purity Analysis Workflow.

Section 4: Applications in Research and Development

This compound serves primarily as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Building Block for Active Pharmaceutical Ingredients (APIs) : The benzylamine scaffold is present in numerous biologically active compounds. This specific dichlorinated version allows for the introduction of a substituted phenyl ring into a target molecule, which can modulate properties like lipophilicity, metabolic stability, and receptor binding affinity. While this specific compound is not an end-product, it is a precursor for creating novel chemical entities for drug discovery programs.[10][11]

-

Combinatorial Chemistry and Library Synthesis : In early-stage drug discovery, diverse libraries of compounds are synthesized to screen for biological activity. This compound can be used as a template or building block in such libraries to explore the chemical space around a particular pharmacophore.[10]

-

Reference Standard : In analytical development, purified this compound can be used as a reference standard for the identification and quantification of this substance as an impurity or intermediate in a larger manufacturing process.[12]

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling any chemical reagent.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards : This compound is classified as a skin and eye irritant and may cause respiratory irritation.[13] Safety Data Sheets (SDS) for similar corrosive chemicals indicate that it can cause severe skin burns and eye damage.[14][15] Inhalation, ingestion, or skin contact should be avoided.[15][16]

-

Required PPE :

-

Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[14]

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[17]

-

Skin and Body Protection : Wear a lab coat or protective suit. Change clothing immediately if it becomes contaminated.[16]

-

Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dusts are generated or if working outside of a fume hood.[14][17]

-

Handling and Storage Protocols

-

Handling :

-

Storage :

First Aid Measures

-

If Inhaled : Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14][15]

-

In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[14][15]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14][15][17]

-

If Swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14][15][16]

Conclusion

This compound (CAS 90389-07-4) is a valuable chemical intermediate for research and development. Its defined physicochemical properties, combined with established analytical methods for quality control, make it a reliable building block for synthetic chemistry. Professionals must handle this compound with strict adherence to the safety guidelines outlined in this document and the corresponding Safety Data Sheet to ensure a safe laboratory environment.

References

-

Chemical Properties of N-methyl-2,4-dichlorobenzylamine (CAS 5013-77-4) - Cheméo. [Link]

-

Analytical Methods - RSC Publishing. [Link]

-

Benzylidenimine, 2,4-dichloro-n-methyl-, - NIST WebBook. [Link]

-

2,4-Dichloro-N-methylbenzamide - SpectraBase. [Link]

-

Supporting Information - MPG.PuRe. [Link]

-

N-methyl-2,4-dichlorobenzylamine - NIST WebBook. [Link]

-

N-methyl-2,4-dichlorobenzylamine - NIST WebBook. [Link]

-

N-monomethylation of amines using paraformaldehyde and H2 - Supporting Information. [Link]

-

2,4-DICHLORO-N-[(DIMETHYLAMINO)-METHYLENE]-BENZAMIDE - SpectraBase. [Link]

-

Benzenemethanamine, 2,4-dichloro-N-methyl- | C8H9Cl2N | CID 485424 - PubChem. [Link]

-

SynChem, Inc. [Link]

-

Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography - Semantic Scholar. [Link]

-

N-Methyl-2,4-dichlorobenzylamine - nanjing xinbell pharmaceutical technology co., ltd. [Link]

- CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google P

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (2,4-DICHLOROBENZYL)METHYLAMINE HYDROCHLORIDE | 90389-07-4 [chemicalbook.com]

- 3. Benzenemethanamine, 2,4-dichloro-N-methyl- | C8H9Cl2N | CID 485424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-methyl-2,4-dichlorobenzylamine [webbook.nist.gov]

- 5. N-methyl-2,4-dichlorobenzylamine [webbook.nist.gov]

- 6. njxinbell.com [njxinbell.com]

- 7. pure.mpg.de [pure.mpg.de]

- 8. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. synchem.com [synchem.com]

- 11. Page loading... [guidechem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

spectral data of N-Methyl-2,4-dichlorobenzylamine Hydrochloride

An In-depth Technical Guide to the Spectral Analysis of N-Methyl-2,4-dichlorobenzylamine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted benzylamine derivative relevant in synthetic chemistry and as a potential intermediate in pharmaceutical development. Unambiguous structural confirmation and purity assessment are critical for its application in regulated environments. This guide provides a comprehensive analysis of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the causality behind experimental choices and data interpretation, presenting a workflow that ensures scientific integrity through a self-validating, multi-technique approach. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of the spectral properties of this compound.

Introduction: The Imperative for Spectroscopic Characterization

The precise structural elucidation of chemical entities is the bedrock of modern chemical and pharmaceutical sciences. For a molecule like this compound, which possesses multiple functional groups—a secondary amine salt, a substituted aromatic ring, and halogen atoms—a multi-faceted analytical approach is not just recommended, but essential. Each spectroscopic technique provides a unique piece of the structural puzzle. When combined, they offer a powerful, cross-verifiable confirmation of the molecule's identity, substitution pattern, and purity.

The hydrochloride salt form is common for amine-containing compounds to improve stability and solubility. Analytically, this means we are characterizing the N-methyl-2,4-dichlorobenzylammonium cation and the chloride anion. While techniques like Mass Spectrometry will typically analyze the free base form after in-source dissociation, IR and NMR spectroscopy will reveal features characteristic of the protonated amine.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

Infrared spectroscopy is a foundational technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations at specific frequencies, which correspond to the bonds within the structure. For this compound, the key is to identify the vibrations associated with the ammonium salt, the aromatic ring, and the carbon-chlorine bonds.

The presence of the hydrochloride salt significantly influences the N-H stretching region. Unlike a free secondary amine which shows a weak N-H stretch, the secondary ammonium salt (R₂NH₂⁺) exhibits strong, broad absorption bands in the 2700-2250 cm⁻¹ range due to N⁺-H stretching.[1] This broadness is a result of hydrogen bonding and is a key diagnostic feature.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance & Rationale |

|---|---|---|---|

| Secondary Ammonium | N⁺-H Stretch | 2700 - 2250 (Broad, Strong) | Confirms the presence of the protonated amine, a defining feature of the hydrochloride salt. |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Indicates the presence of the benzene ring. |

| Aliphatic C-H | C-H Stretch (CH₂ & CH₃) | 2980 - 2850 | Corresponds to the benzylic methylene and N-methyl groups. |

| Aromatic Ring | C=C Stretch | ~1600, ~1580, ~1470 | Multiple bands are characteristic of aromatic ring skeletal vibrations. |

| Ammonium | N⁺-H Bend | 1600 - 1500 | Bending vibration of the N⁺-H bond, may overlap with C=C stretches. |

| Aromatic Substitution | C-H Out-of-Plane Bend | 880 - 800 | The specific frequency in this region is highly indicative of the 1,2,4-trisubstitution pattern on the benzene ring. |

| Carbon-Chlorine | C-Cl Stretch | 800 - 600 | Confirms the presence of the chloro-substituents on the aromatic ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR method is preferred for its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument software to produce the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the electronic environment of each unique proton in the molecule. The hydrochloride form will result in the N-H proton being observable and potentially coupling to adjacent protons. The spectrum is expected to show distinct signals for the aromatic, benzylic, N-methyl, and ammonium protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound (Predicted for a typical deuterated solvent like DMSO-d₆ or D₂O)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| N-H₂⁺ | 9.0 - 10.0 (Broad) | Broad Singlet (or Triplet) | 2H | The acidic protons on the nitrogen are highly deshielded and often exchange, leading to a broad signal. In a non-exchanging solvent, it may appear as a triplet due to coupling with the N-CH₂ protons. |

| Aromatic H-6 | ~7.8 | Doublet (d) | 1H | Deshielded by the adjacent chlorine atom at C-2 and the electron-withdrawing benzylammonium group. |

| Aromatic H-3 | ~7.6 | Doublet (d) | 1H | Deshielded by the adjacent chlorine atom at C-4. |

| Aromatic H-5 | ~7.5 | Doublet of Doublets (dd) | 1H | Coupled to both H-3 and H-6. |

| Benzylic CH₂ | ~4.3 | Singlet (or Doublet) | 2H | Deshielded by the aromatic ring and the adjacent ammonium nitrogen. May appear as a doublet if coupled to the N-H protons. |

| N-Methyl CH₃ | ~2.6 | Singlet (or Triplet) | 3H | Located on the nitrogen atom, showing a characteristic shift for an N-methyl group. May show coupling to the N-H protons. |

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. It is particularly useful for confirming the number of unique carbon atoms and identifying the substitution pattern on the aromatic ring.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Aromatic C-2, C-4 | 134 - 138 | Quaternary carbons directly attached to chlorine atoms are deshielded. |

| Aromatic C-1 | 130 - 133 | Quaternary carbon attached to the benzyl group. |

| Aromatic C-6 | 131 - 133 | Aromatic CH carbon ortho to a chlorine. |

| Aromatic C-3, C-5 | 128 - 130 | Aromatic CH carbons. |

| Benzylic CH₂ | 50 - 55 | Aliphatic carbon adjacent to both the aromatic ring and the nitrogen atom. |

| N-Methyl CH₃ | 30 - 35 | Aliphatic carbon of the N-methyl group. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube.

-

Solvent Choice: The choice of solvent is critical. DMSO-d₆ is often preferred for amine hydrochlorides as it slows the exchange of the acidic N-H protons, allowing them to be observed and to couple with adjacent protons. In D₂O, the N-H protons will exchange with deuterium, causing their signal to disappear.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz instrument are typically sufficient.

-

Structural Confirmation: For unambiguous assignment, advanced 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, the analysis will be performed on the free base, N-Methyl-2,4-dichlorobenzylamine (C₈H₉Cl₂N, Molecular Weight: 190.07 g/mol ), as the hydrochloride salt will dissociate in the ion source.[2][3] The presence of two chlorine atoms will produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 4: Expected Key Ions in the Mass Spectrum of N-Methyl-2,4-dichlorobenzylamine

| m/z (mass-to-charge) | Ion Identity | Significance & Rationale |

| 191 / 189 | [M]⁺ | Molecular ion peak of the free base. The characteristic ~2:1 intensity ratio of the M and M+2 peaks confirms the presence of two chlorine atoms. |

| 174 / 176 | [M - CH₃]⁺ | Loss of the methyl group from the molecular ion. |

| 154 | [M - Cl]⁺ | Loss of a chlorine atom. This fragment will still contain one chlorine atom and show an M/M+2 pattern. |

| 125 | [C₇H₅Cl]⁺ | Dichlorotropylium ion, a common and stable fragment in the mass spectra of dichlorobenzyl compounds. |

| 44 | [CH₂=NHCH₃]⁺ | Cleavage of the benzylic C-N bond, resulting in the N-methylmethaniminium cation. This is a highly characteristic fragment for N-methyl benzylamines. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for analyzing volatile and thermally stable compounds like N-methyl-2,4-dichlorobenzylamine.[4][5]

-

Sample Preparation: Dissolve a small amount of the hydrochloride salt in a suitable solvent (e.g., methanol). To analyze the free base, the solution can be basified (e.g., with a drop of ammonium hydroxide) and extracted into an organic solvent like ethyl acetate. Alternatively, direct injection of the methanolic solution is often sufficient as the free base is generated in the hot GC inlet.[6]

-

GC Conditions: Inject the sample into a GC equipped with a standard non-polar capillary column (e.g., DB-5ms). Use a temperature program that ramps from a low temperature (e.g., 80 °C) to a high temperature (e.g., 280 °C) to ensure elution of the analyte.

-

MS Conditions: The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 300.

-

Data Analysis: Identify the peak corresponding to N-Methyl-2,4-dichlorobenzylamine in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions, comparing them to the expected values.

Integrated Workflow for Structural Verification

No single technique provides complete certainty. True analytical trustworthiness comes from integrating orthogonal data sources into a cohesive and self-validating workflow. The data from IR, NMR, and MS must converge to support a single, unambiguous structure.

Caption: Integrated workflow for the structural verification of this compound.

This workflow demonstrates a self-validating system. The molecular weight from MS must match the structure proposed by NMR. The functional groups identified by IR (e.g., the ammonium salt and C-Cl bonds) must be consistent with the chemical environments observed in the NMR spectra and the elemental composition derived from the mass spectrum. Any discrepancy in this workflow signals a potential issue with sample purity or an incorrect structural assignment, demanding further investigation.

Conclusion

The comprehensive spectral analysis of this compound requires the synergistic application of IR, NMR, and Mass Spectrometry. Each technique provides unique and complementary data that, when integrated, allows for the unambiguous confirmation of the compound's chemical structure and identity. This guide has outlined the theoretical basis, expected spectral features, and practical experimental protocols for this characterization. By following this multi-faceted, self-validating workflow, researchers and drug development professionals can ensure the scientific integrity and trustworthiness of their work with this compound.

References

-

Hartmann, C., & Klinman, J. P. (1993). Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. Biochemistry, 32(9). Available at: [Link]

-

Dal Nogare, S. (1969). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science, 7(11), 698. Available at: [Link]

-

Rao, M. V., et al. (2008). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 70(5), 654-657. Available at: [Link]

-

Padfield, P. A., & Dal Nogare, S. (1969). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science, 7(11), 698-698. Available at: [Link]

-

PubChem. (n.d.). Benzenemethanamine, 2,4-dichloro-N-methyl-. PubChem Compound Summary for CID 485424. Retrieved December 31, 2025, from [Link].

-

NIST. (n.d.). N-methyl-2,4-dichlorobenzylamine. NIST Chemistry WebBook, SRD 69. Retrieved December 31, 2025, from [Link].

-

Welter, J., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1547-1561. Available at: [Link]

-

SpectraBase. (n.d.). N-(2,4-Dichlorobenzyl)methylamine. Wiley-VCH GmbH. Retrieved December 31, 2025, from [Link].

-

ResearchGate. (2025). Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. Journal of Mass Spectrometry. Available at: [Link]

-

ResearchGate. (2016). IR spectra of pure benzylamine. ResearchGate Publication. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzenemethanamine, 2,4-dichloro-N-methyl- | C8H9Cl2N | CID 485424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-methyl-2,4-dichlorobenzylamine [webbook.nist.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

Elucidation of the Functional Role of N-Methyl-2,4-dichlorobenzylamine Hydrochloride: A Perspective on Current Scientific Understanding

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: This document addresses the inquiry into the mechanism of action of N-Methyl-2,4-dichlorobenzylamine Hydrochloride. Following a comprehensive review of the current scientific literature, it has been determined that there is no established pharmacological mechanism of action for this compound. The available data indicate that this compound is primarily utilized as a chemical intermediate in synthetic chemistry rather than as a bioactive agent with a defined therapeutic target.

This guide will, therefore, deviate from a traditional mechanism of action whitepaper. Instead, it will provide a detailed account of the known properties of this compound, its likely applications based on available evidence, and a hypothetical framework for investigating potential biological activity, should such a line of inquiry be pursued.

Part 1: Chemical Identity and Known Applications

This compound is a chemical compound with the molecular formula C₈H₁₀Cl₃N.[1] It is the hydrochloride salt of N-Methyl-2,4-dichlorobenzylamine. The base compound, N-Methyl-2,4-dichlorobenzylamine, is identified by the CAS Registry Number 5013-77-4.[2][3][4]

Known Applications:

The primary documented application of N-Methyl-2,4-dichlorobenzylamine is as a precursor in the synthesis of other organic molecules. Specifically, it has been identified as a starting material for the synthesis of 1-benzyloxypyrazin-2(1H)-one derivatives.[5] This role as a chemical intermediate is the most prominently cited function in chemical and supplier databases.

Physicochemical Properties:

A summary of the key physicochemical properties of the free base, N-Methyl-2,4-dichlorobenzylamine, is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₂N | [2][3] |

| Molecular Weight | 190.07 g/mol | [2][3] |

| CAS Number | 5013-77-4 | [2][3][4] |

| Boiling Point | 123°C / 13mmHg | [5] |

| Density | 1.226 g/cm³ (Predicted) | [5] |

Part 2: Contextual Biological Activity of Related Dichlorobenzylamine Derivatives

While there is no direct evidence for the biological activity of this compound, some derivatives of dichlorobenzylamine have been investigated for their pharmacological effects. For instance, certain diacylhydrazine derivatives incorporating a 2,4-dichlorophenoxy moiety have demonstrated antifungal activities.[6] Additionally, other benzylamine derivatives have been explored for their antimicrobial properties.[7][8]

It is crucial to emphasize that these findings relate to structurally distinct molecules and cannot be directly extrapolated to this compound. However, this information could serve as a foundational hypothesis for any future exploratory screening of this compound for potential bioactivity.

Part 3: A Hypothetical Framework for Investigating Biological Activity

For researchers interested in exploring the potential pharmacological profile of this compound, a structured, multi-tiered approach would be necessary. The following outlines a hypothetical experimental workflow.

Workflow for Preliminary Biological Screening:

Caption: A high-level workflow for the initial biological screening of a compound with unknown activity.

Step-by-Step Protocol for Initial Cytotoxicity Assessment:

-

Cell Line Selection: A panel of representative human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) should be selected.

-

Compound Preparation: this compound should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in cell culture medium.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

Viability Assay: Cell viability is assessed using a standard method, such as the MTT or PrestoBlue™ assay.

-

Data Analysis: The absorbance or fluorescence is measured, and the data are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion

References

-

N-methyl-2,4-dichlorobenzylamine. NIST Chemistry WebBook. [Link]

-

2,4-Dichlorobenzylamine. PubChem. [Link]

-

Synthesis, characterization, crystal structure and theoretical studies of N-(2,4-dichlorobenzylidene)-3-methylbenzenamine. ResearchGate. [Link]

-

2,4-DICHLOROBENZYLAMINE. Global Substance Registration System. [Link]

-

N-methyl-2,4-dichlorobenzylamine. NIST Chemistry WebBook. [Link]

-

(3,4-Dichlorobenzyl)methylamine 5635-67-6 wiki. LookChem. [Link]

-

N-Methyl-2,4-dichlorobenzylamine. Nanjing Xinbell Pharmaceutical Technology Co., Ltd. [Link]

-

Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety. National Institutes of Health. [Link]

-

Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. PubMed. [Link]

-

Benzenemethanamine, 2,4-dichloro-N-methyl-. PubChem. [Link]

-

Synthesis and Biological Evaluation of 1-(4-(N-(4-(2,4- Dichlorophenyl)-6-(6-Methylnaphthalen-2-Yl)Pyrimidin- 2-Yl)Sulfamoyl)Phenyl)-5-Oxo-2-Phenyl-2,5-Dihydro-1hPyrrole-3-Carboxylic Acid. ResearchGate. [Link]

Sources

- 1. (2,4-DICHLOROBENZYL)METHYLAMINE HYDROCHLORIDE | 90389-07-4 [chemicalbook.com]

- 2. N-methyl-2,4-dichlorobenzylamine [webbook.nist.gov]

- 3. N-methyl-2,4-dichlorobenzylamine [webbook.nist.gov]

- 4. njxinbell.com [njxinbell.com]

- 5. (2,4-Dichlorobenzyl)methylamine | 5013-77-4 [chemicalbook.com]

- 6. Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of N-Methyl-2,4-dichlorobenzylamine Hydrochloride Derivatives: A Technical Guide

Foreword: Unveiling a Scaffold of Promise

In the dynamic landscape of medicinal chemistry, the quest for novel pharmacophores with potent and selective biological activity is a perpetual endeavor. The N-Methyl-2,4-dichlorobenzylamine Hydrochloride scaffold has emerged as a compelling starting point for the development of a diverse array of therapeutic agents. The strategic incorporation of the dichlorophenyl moiety, a group known to modulate lipophilicity and enhance binding interactions, bestows upon its derivatives a remarkable versatility. This technical guide synthesizes the current understanding of the biological activities of this compound derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and the spectrum of biological activities, with a primary focus on their antifungal, antibacterial, and emerging anticancer properties. This document is designed not as a rigid protocol, but as a foundational guide to inspire and inform future research in this exciting and promising area of drug discovery.

The Chemical Core: N-Methyl-2,4-dichlorobenzylamine

N-Methyl-2,4-dichlorobenzylamine is an organic compound with the chemical formula C8H9Cl2N.[1][2] Its structure features a benzylamine core with two chlorine atoms substituted at positions 2 and 4 of the phenyl ring, and a methyl group on the nitrogen atom.[3] The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological testing and formulation.[4]

| Property | Value | Source |

| Molecular Formula | C8H10Cl3N | [4] |

| Molecular Weight | 226.53 g/mol | [4] |

| CAS Number | 90389-07-4 | [4][5] |

| Appearance | White to off-white solid | [4] |

The presence of the dichloro-substituted phenyl ring is a key determinant of the biological activity of its derivatives, influencing factors such as steric hindrance, electronic effects, and metabolic stability.

Antifungal Activity: A Dominant Therapeutic Vector

The most extensively documented biological activity of derivatives incorporating the 2,4-dichlorobenzyl moiety is their potent antifungal action against a wide range of pathogenic fungi, including both plant and human pathogens.

Key Antifungal Derivatives and Their Efficacy

Several classes of compounds derived from or related to the N-Methyl-2,4-dichlorobenzylamine scaffold have demonstrated significant antifungal properties.

-

N,N'-Diacylhydrazine Derivatives: A series of N,N'-diacylhydrazine derivatives containing a 2,4-dichlorophenoxy moiety have shown excellent in vivo antifungal activities against various plant pathogenic fungi, including Cladosporium cucumerinum, Corynespora cassiicola, and Sclerotinia sclerotiorum.[6][7] The bioassay results indicated that many of these compounds exhibited strong inhibition of mycelial growth.[6]

-

Indolylchalcones: Novel 1-{N-(2,4-dichlorobenzyl)indolyl)}-1-phenylpropanones have been synthesized and evaluated for their antifungal activity.[8] Certain compounds in this series were found to be active against Alternaria and C. lunata, with one derivative showing the highest antifungal activity.[8]

-

Indolin-2,one Derivatives: Mannich bases derived from 3-{4-(chlorobenzyloxy) benzoylhydrazono}-4, 5/5, 6-dichloroindolin-2-ones have been screened for their antifungal potential against human pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[9]

-

Imidazolylmethylaniline Derivatives: While featuring a 4-chlorobenzyl group, the demonstrated antimycotic activity of N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine suggests the potential of halogenated benzylamine derivatives in developing new antifungal agents.[10]

Quantitative Antifungal Activity

The efficacy of these derivatives is often quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) or their half-maximal effective concentration (EC50).

| Derivative Class | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | EC50 (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | Candida albicans | 128-256 | 512-1,024 | - | [11] |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128-256 | 1,024 | - | [11] |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16-256 | 32-512 | - | [12] |

| N,N'-Diacylhydrazines | Sphaerotheca fuligenea | - | - | Determined, but weaker than control | [6] |

Proposed Mechanisms of Antifungal Action

The precise mechanisms of action can vary depending on the specific derivative. For 2-chloro-N-phenylacetamide, a related compound, the proposed mechanism involves binding to ergosterol on the fungal plasma membrane.[12] This interaction disrupts membrane integrity, leading to fungal cell death. An additional proposed mechanism is the inhibition of DNA synthesis through the inhibition of thymidylate synthase.[12]

Caption: Proposed antifungal mechanisms of action.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against a fungal strain.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature until sporulation.

-

Harvest the spores/conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Adjust the spore/conidia suspension to a concentration of 1-5 x 10^5 CFU/mL using a hemocytometer.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate.

-

Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

Incubate the plate at the appropriate temperature (e.g., 35°C for Candida species) for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[11]

-

Antibacterial Activity: A Broadening Spectrum

While antifungal activity is more prominently reported, derivatives of the 2,4-dichlorobenzyl moiety also exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Antibacterial Derivatives

-

N-(2,4-dichlorobenzyl)-indolylchalcones: This class of compounds has been evaluated for antibacterial activity, with some derivatives showing good to excellent results against the tested bacterial strains.[8]

-

Thiosemicarbazides and 1,2,4-Triazoles: 1-(2,4-dichlorobenzoyl)-4-substituted thiosemicarbazides and their cyclized 1,2,4-triazole derivatives have been synthesized and shown to possess antibacterial activity.[13]

-

Diphenylamine Derivatives: Novel derivatives of 2-hydrazinyl–N-N, diphenyl acetamide, synthesized through chloroacetylation, have demonstrated significant antibacterial activity.[14]

Quantitative Antibacterial Activity

The antibacterial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC).

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(2,4-dichlorobenzyl)-indolylchalcones | S. aureus & E. coli | Data not specified, but showed activity | [8] |

| 1,3-oxazol-5(4H)-one derivative | Staphylococcus aureus ATCC 6538 | 125 | [15] |

| 1,3-oxazol-5(4H)-one derivative | Bacillus subtilis ATCC 6683 | 125 | [15] |

Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion)

This method provides a qualitative to semi-quantitative assessment of antibacterial activity.

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.

-

-

Preparation of Agar Plates:

-

Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.

-

-

Inoculation:

-

Evenly swab the surface of the agar plates with the prepared bacterial inoculum.

-

-

Application of Test Compound:

-

Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a specific volume (e.g., 100 µL) of a known concentration of the test compound solution into each well.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Measurement of Inhibition Zone:

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

-

Caption: Workflow for antibacterial susceptibility testing.

Anticancer Activity: An Emerging Frontier

Recent investigations have begun to explore the anticancer potential of compounds containing the 2,4-dichlorophenyl moiety, suggesting a new and exciting therapeutic avenue for these derivatives.

Promising Anticancer Derivatives

-

N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives: These compounds have been synthesized and tested for their in vitro anticancer activity.[16]

-

Nitroimidazole Derivatives: While not direct derivatives, N-alkyl-nitroimidazoles have demonstrated antitumor activity in vitro against breast and lung cancer cell lines, indicating the potential of related structures.[17]

-

4-Methylbenzamide Derivatives: Certain 4-methylbenzamide derivatives containing a 2,6-dichloropurine moiety have shown high activity against various cancer cell lines, including leukemic and renal carcinoma cells.[18]

Quantitative Anticancer Activity

The anticancer activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth.

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| 4-Methylbenzamide derivative (Comp. 7) | K562 (Leukemia) | 2.27 | [18] |

| 4-Methylbenzamide derivative (Comp. 7) | HL-60 (Leukemia) | 1.42 | [18] |

| 4-Methylbenzamide derivative (Comp. 7) | OKP-GS (Renal Carcinoma) | 4.56 | [18] |

| Organodiselenide-Tethered Methyl Anthranilates (Comp. 14) | HepG2 (Liver Carcinoma) | 3.57 ± 0.1 | [19] |

| Organodiselenide-Tethered Methyl Anthranilates (Comp. 14) | MCF-7 (Breast Carcinoma) | 6.48 ± 0.4 | [19] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[20]

-

-

Compound Treatment:

-

Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 72 hours).[20] Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

Add 150 µL of MTT solution (5 mg/mL in FBS-free medium) to each well and incubate for 4 hours at 37°C.[20]

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Calculation of IC50:

-

Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Future Directions and Conclusion

The derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. The extensive research into their antifungal and antibacterial properties has laid a strong foundation for their potential development as novel antimicrobial agents. Furthermore, the emerging evidence of their anticancer activity opens up exciting new avenues for therapeutic applications.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their specific biological targets.

-

Mechanism of Action Elucidation: To gain a deeper understanding of how these compounds exert their biological effects at the molecular level.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the most promising lead compounds in animal models.

References

-

Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety. [Link]

-

Synthesis, characterization and antimicrobial evaluation of some new N-(2,4-dichlorobenzyl)-indolylchalcones. [Link]

-

SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1-AMINOMETHYL-3-{4-(CHLOROBENZYLOXY) BENZOYLHYDRAZONO}-4, 5/5, 6-DICHLOROINDOLIN-2. [Link]

-

Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. [Link]

-

Synthesis and antibacterial activity of 1-(2,4-dichlorobenzoyl)-4-substituted thiosemicarbazides, 1,2,4-triazoles and their methyl derivatives. [Link]

-

N-methyl-2,4-dichlorobenzylamine. [Link]

-

Synthesis and antimicrobial activity of some new diphenylamine derivatives. [Link]

-

a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 1,4-DIHYDROPYRIDINES DERIVATIVES. [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

-

Characterization of the anticancer effect of mebendazole and its interaction with standard cytotoxic drugs in patient tumor cells ex vivo and in an in vivo mouse model. [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

-

In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. [Link]

-

Design, synthesis, antifungal activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moiety. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

-

A Review of the Biological Activity of Amidrazone Derivatives. [Link]

-

Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. [Link]

-

Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. [Link]

-

(PDF) SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. [Link]

-

N-methyl-2,4-dichlorobenzylamine. [Link]

-

Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. [Link]

-

Benzenemethanamine, 2,4-dichloro-N-methyl-. [Link]

Sources

- 1. N-methyl-2,4-dichlorobenzylamine [webbook.nist.gov]

- 2. N-methyl-2,4-dichlorobenzylamine [webbook.nist.gov]

- 3. Benzenemethanamine, 2,4-dichloro-N-methyl- | C8H9Cl2N | CID 485424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2,4-DICHLOROBENZYL)METHYLAMINE HYDROCHLORIDE | 90389-07-4 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, antifungal activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. connectjournals.com [connectjournals.com]

- 10. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

- 13. Synthesis and antibacterial activity of 1-(2,4-dichlorobenzoyl)-4-substituted thiosemicarbazides, 1,2,4-triazoles and their methyl derivatives | Semantic Scholar [semanticscholar.org]

- 14. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 18. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Safety and Handling of N-Methyl-2,4-dichlorobenzylamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for N-Methyl-2,4-dichlorobenzylamine Hydrochloride. Given the limited direct safety data on this specific compound, this document synthesizes information from structurally analogous compounds, including 2,4-dichlorobenzylamine and N-methylbenzylamine, to provide a robust framework for risk assessment and safe laboratory practices. The information herein is intended to empower researchers to handle this chemical with the utmost care, ensuring personal safety and experimental integrity.

Section 1: Chemical Identity and Physical Properties

-

Chemical Name: this compound

-

Molecular Formula: C₈H₁₀Cl₃N

-

Molecular Weight: 226.53 g/mol

-

CAS Registry Number: 5013-77-4 (for the free base)[1]

Section 2: Hazard Identification and Toxicological Profile

A comprehensive toxicological profile for this compound is not currently established. However, based on data from structurally similar compounds, a cautious approach is warranted. The primary hazards are anticipated to be corrosivity and toxicity.

2.1. Corrosivity

The parent compound, 2,4-dichlorobenzylamine, is classified as a corrosive material that causes severe skin burns and eye damage[2][3][4]. Direct contact with the skin or eyes can lead to serious and potentially permanent injury[3]. It is crucial to assume that this compound possesses similar corrosive properties.

2.2. Toxicity

-

Acute Toxicity: Related benzylamines are harmful if swallowed or inhaled. Ingestion can cause severe damage to the digestive tract[3]. Inhalation may lead to severe irritation of the respiratory tract, coughing, shortness of breath, and potential chemical burns to the respiratory system[3].

-

Skin Sensitization: Some benzylamine derivatives may cause an allergic skin reaction[5].

-

Carcinogenicity: N-methylbenzylamine is a known precursor to the carcinogen benzylmethylnitrosamine[6]. The potential for nitrosamine formation should be considered, especially under acidic conditions or in the presence of nitrosating agents.

2.3. Environmental Hazards

Certain chlorinated aromatic compounds can be toxic to aquatic life with long-lasting effects. Proper disposal is essential to prevent environmental contamination.

Hazard Summary Table

| Hazard Classification | Anticipated Risk for this compound | Source (Analogous Compounds) |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [2][3][4][7] |

| Serious Eye Damage/Irritation | Causes serious eye damage. | [3][4][7] |

| Acute Toxicity (Oral) | Harmful if swallowed. | |

| Acute Toxicity (Inhalation) | May be harmful or fatal if inhaled. | [3] |

| Skin Sensitization | May cause an allergic skin reaction. | [5] |

| Aquatic Toxicity | Potentially toxic to aquatic life. |

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent exposure controls and the consistent use of appropriate personal protective equipment are mandatory when handling this compound.

3.1. Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood[3][5].

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[8].

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes[3]. Standard safety glasses are not sufficient.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) to prevent skin contact[3]. Regularly inspect gloves for any signs of degradation or puncture.

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of splashing, full-body protection may be necessary[3].

-

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used[9].

PPE Workflow Diagram

Caption: Recommended sequence for donning and doffing Personal Protective Equipment (PPE).

Section 4: Safe Handling and Storage Procedures

4.1. Handling

-

Avoid all direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing[3].

-

Do not breathe dust, fumes, or vapors[10].

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking[7].

-

Use and store under an inert atmosphere, such as nitrogen, as some related compounds are air-sensitive[3][10].

4.2. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area[3].

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[9].

Section 5: First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

5.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[3].

-

Inhalation: Remove the victim from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention[3].

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].

Emergency Response Workflow

Caption: A logical workflow for responding to an exposure incident.

Section 6: Spill and Disposal Considerations

6.1. Spill Cleanup

-

In case of a spill, evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in Section 3.

-

For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Do not let the product enter drains[11].

6.2. Waste Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Waste from this material should be treated as hazardous waste.

-

Do not mix with other waste streams.

Section 7: Conclusion

This compound is a chemical that requires careful handling due to its potential for corrosivity and toxicity. By adhering to the safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative to always consult the most current safety data sheet for any chemical before use and to conduct a thorough risk assessment for any new experimental procedure.

References

-

N-Methylbenzylamine | C8H11N | CID 7669 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

2,4-Dichlorobenzylamine | C7H7Cl2N | CID 1485 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

SAFETY DATA SHEET - Chem Service. (2019, November 13). Retrieved from [Link]

-

Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-.alpha.-methylbenzylamine. (1979). Journal of Medicinal Chemistry. Retrieved from [Link]

-

N-methyl-N-benzylnitrosamine | C8H10N2O | CID 13643 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

N-Methyl-benzylamine, a metabolite of pargyline in man. (1979). British Journal of Clinical Pharmacology. Retrieved from [Link]

-

N-Benzylmethylamine - ChemBK. (n.d.). Retrieved from [Link]

-

N-methyl-2,4-dichlorobenzylamine - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Material Safety Data Sheet - N-Methylbenzylamine - Cole-Parmer. (n.d.). Retrieved from [Link]

Sources

- 1. N-methyl-2,4-dichlorobenzylamine [webbook.nist.gov]

- 2. 2,4-二氯苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,4-Dichlorobenzylamine(95-00-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 2,4-Dichlorobenzylamine | C7H7Cl2N | CID 1485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

An In-Depth Technical Guide to the Toxicological Profile of N-Methyl-2,4-dichlorobenzylamine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-2,4-dichlorobenzylamine Hydrochloride is a chlorinated aromatic amine whose toxicological profile has not been extensively characterized in publicly accessible literature. This guide provides a comprehensive assessment of its potential hazards by leveraging established toxicological principles and data from structurally analogous compounds, primarily dichlorobenzenes and other dichlorinated benzyl derivatives. The document is structured to provide not just data, but a senior scientist's perspective on experimental design, mechanistic interpretation, and the logic of toxicological evaluation. All discussions are grounded in authoritative references to ensure scientific integrity.

Introduction and Physicochemical Identity

This compound is the hydrochloride salt of the tertiary amine N-Methyl-2,4-dichlorobenzylamine. Its chemical structure features a dichlorinated benzene ring attached to a methylaminomethyl group.

-

Chemical Name: (2,4-Dichlorobenzyl)methylamine hydrochloride

-

CAS Number: 90389-07-4

-

Molecular Formula: C₈H₁₀Cl₃N

-

Molecular Weight: 226.53 g/mol

Given the limited direct toxicological data for this specific molecule, this guide employs a structure-activity relationship (SAR) approach. We will analyze data from key structural analogs, including 2,4-dichlorobenzylamine, 1,2-dichlorobenzene, and 1,4-dichlorobenzene, to construct a predictive toxicological profile. This methodology is a cornerstone of preliminary hazard assessment in drug development and chemical safety evaluation.

Predicted Metabolic Pathways and Pharmacokinetics

The toxicological activity of a xenobiotic is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. For N-Methyl-2,4-dichlorobenzylamine, metabolism is anticipated to proceed via two primary pathways common to tertiary amines and chlorinated aromatic compounds.

Key Metabolic Reactions:

-

N-Demethylation: Cytochrome P450 (CYP) enzymes are expected to catalyze the removal of the methyl group, yielding the primary amine, 2,4-dichlorobenzylamine. This is a common metabolic route for N-methylated compounds.[1]

-